Cas no 4773-96-0 (Mangiferin)
Mangiferin Chemical and Physical Properties
Names and Identifiers
-
- mangiferin from mangifera indica leaves
- 2-beta-d-glucopyranosyl-1,3,6,7-tetrahydroxy-9h-xanthen-9-on
- alpizarin
- aphloiol
- chinomin
- chinonin
- hedysarid
- XANTHONE-C-GLUCOSIDE
- MANGIFERN
- 9H-Xanthen-9-one, 2-b-D-glucopyranosyl-1,3,6,7-tetrahydroxy-
- Mangiferin
- MANGIFERIN(AS)
- MANGIFERIN(P)
- MANGIFERIN(RG)
- Alpizarine
- ChinoMine
- Hedysaride
- 1,3,6,7-Tetrahydroxyxanthone C2-β-D-glucoside
- 2-beta-D-Glucopyranosyl-1,3,6,7-tetrahydroxy-9H-xanthen-9-one
- 1,3,6,7-Tetrahydroxyxanthone C2-beta-D-glucoside
- 1,3,6,7-Tetrahydroxy-2-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one
- [ "" ]
- 1,3,6,7-Tetrahydroxy-2-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa
- 1M84LD0UMD
- (1S)-1,5-anhydro-1-(1,3,6,7-tetrahydroxy-9-oxo-9H-xanthen-2-yl)-D-glucitol
- 1,3,6,7-Tetrahydroxyxanthone-C2-b-D-glucoside
- Chinoinin
- 9H-Xanthen-9-one, 2-.beta.-D-glucopyranosyl-1,3,6,7-tetrahydroxy-
- C19H18O11
- 9H-Xanthen-9-one, 2-beta-D-gl
- MLS000563058
- [4773-96-0]
- 2-beta-D-Glucopyranosyl-1,3,6,7-tetrahydroxy xanthone
- Shamimin
- MLSMR
- 1,3,6,7-Tetrahydroxyxanthone 2-C-glucoside
- SMR001215831
- 2-[6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]-1,3,6,7-tetrakis(oxidanyl)xanthen-9-one
- Euxanthogen
- SR-01000838905
- 1,3,6,7-TETRAHYDROXY-2-[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]-9H-XANTHEN-9-ONE
- Chinonin; Alpizarin; Alpizarine; Aphloiol; Chinomin
- SR-01000838905-2
- BDBM115144
- HMS2271N11
- 2-b-D-Glucopyranosyl-1,3,6,7-tetrahydroxy-9H-xanthen-9-one, 9CI
- Mannipherin
- AKOS021983207
- NSC248870
- cid_5358385
- Mangiferin from Mangifera indica bark
- 9H-Xanthen-9-one,3,6,7-tetrahydroxy-
- FT-0686656
- AKOS001483349
- 1,3,6,7-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one
- NCGC00096024-01
- CHEMBL1329826
- 1,3,6,7-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]xanthen-9-one
- BCP28352
- Chedisaride
- 1,3,6,7-tetrahydroxy-2-(3,4,5-trihydroxy-6-methylol-tetrahydropyran-2-yl)xanthone
- 1,3,6,7-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]-9-xanthenone
- NCI60_001986
- SCHEMBL556845
-
- MDL: MFCD00075656
- Inchi: 1S/C19H18O11/c20-4-11-15(25)17(27)18(28)19(30-11)12-8(23)3-10-13(16(12)26)14(24)5-1-6(21)7(22)2-9(5)29-10/h1-3,11,15,17-23,25-28H,4H2
- InChI Key: AEDDIBAIWPIIBD-UHFFFAOYSA-N
- SMILES: O1C(CO)C(C(C(C1C1C(=CC2=C(C(C3C=C(C(=CC=3O2)O)O)=O)C=1O)O)O)O)O
Computed Properties
- Exact Mass: 422.08500
- Monoisotopic Mass: 422.08491139 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 30
- Rotatable Bond Count: 2
- Complexity: 646
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 197
- Molecular Weight: 422.3
- XLogP3: -0.4
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.8430
- Melting Point: 269-270°C
- Boiling Point: 842.7℃/760mmHg
- Flash Point: 303.6±27.8 °C
- PSA: 201.28000
- LogP: -0.71650
Mangiferin Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P301;P312;P330
- Hazardous Material transportation number:UN 3462
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S22-S28-S36/37-S45
- RTECS:OP1927800
-
Hazardous Material Identification:
- Safety Term:S22;S28;S36/37;S45
- Risk Phrases:R28
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Mangiferin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 06279-10MG |
Mangiferin |
4773-96-0 | 10mg |
¥2081.2 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001751 |
Mangiferin |
4773-96-0 | European Pharmacopoeia (EP) Reference Standard | 2506.96 | 2021-05-13 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89729-20MG |
Mangiferin |
4773-96-0 | 20mg |
¥2821.07 | 2024-12-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M3547-100MG |
Mangiferin |
4773-96-0 | 100MG |
¥680.19 | 2022-02-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M3547-1G |
Mangiferin |
4773-96-0 | 1G |
¥3600.65 | 2022-02-22 | ||
| TRC | M163800-100mg |
Mangiferin |
4773-96-0 | 100mg |
$ 64.00 | 2023-09-07 | ||
| TRC | M163800-250mg |
Mangiferin |
4773-96-0 | 250mg |
$ 150.00 | 2023-09-07 | ||
| TRC | M163800-500mg |
Mangiferin |
4773-96-0 | 500mg |
$249.00 | 2023-05-18 | ||
| TRC | M163800-1g |
Mangiferin |
4773-96-0 | 1g |
$ 316.00 | 2023-09-07 | ||
| TRC | M163800-2.5g |
Mangiferin |
4773-96-0 | 2.5g |
$747.00 | 2023-05-18 |
Mangiferin Suppliers
Mangiferin Related Literature
-
Tingting Xu,Xueming Wu RSC Adv. 2020 10 25780
-
Sukanya Saha,Sushweta Mahalanobish,Sayanta Dutta,Parames C. Sil Food Funct. 2019 10 5981
-
Xueming Wu,Jianlin Chu,Jingyu Liang,Bingfang He RSC Adv. 2013 3 19027
-
Meijun Dong,Lisi Li,Guowei Li,Junna Song,Baolin Liu,Xifu Liu,Meng Wang Food Funct. 2020 11 8837
-
Gabriela Mendoza-Sarmiento,Alberto Rojas-Hernández,Annia Galano,Atilano Gutiérrez RSC Adv. 2016 6 51171
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Benzopyrans Xanthones
- Xanthones
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on Mangiferin
Mangiferin (CAS No. 4773-96-0): A Comprehensive Overview of Its Biochemical Properties and Therapeutic Applications
Mangiferin, a naturally occurring flavonoid glycoside, is the active compound found in the leaves and fruits of the Mangifera indica tree, commonly known as mango. With the chemical formula C21H20O10 and a molecular weight of 454.38 g/mol, Mangiferin (CAS No. 4773-96-0) has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic benefits. This article provides an in-depth exploration of Mangiferin's biochemical properties, pharmacological effects, and the latest research findings that highlight its significance in modern medicine.
The structural configuration of Mangiferin consists of a glucoside moiety linked to a xanthone core, which imparts unique chemical and pharmacological characteristics to the compound. The presence of multiple hydroxyl groups and a glycosidic bond enhances its solubility in water, making it an attractive candidate for various biomedical applications. Over the past decade, extensive studies have been conducted to elucidate the mechanisms through which Mangiferin exerts its effects on human health.
One of the most notable pharmacological properties of Mangiferin is its potent antioxidant activity. Research has demonstrated that Mangiferin can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property has been particularly relevant in the context of aging-related diseases and neurodegenerative disorders. Recent studies have shown that Mangiferin can cross the blood-brain barrier, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its antioxidant effects, Mangiferin has been found to possess anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Preclinical studies have indicated that Mangiferin can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings have prompted further investigation into Mangiferin's potential as an anti-inflammatory agent.
The antimicrobial activity of Mangiferin is another area of significant interest. Laboratory studies have revealed that Mangiferin can inhibit the growth of various bacteria, fungi, and even some strains of cancer cells. The compound's ability to disrupt microbial cell membranes and interfere with essential metabolic processes makes it a promising candidate for developing novel antimicrobial agents. Additionally, Mangiferin has shown promise in photodynamic therapy due to its ability to generate singlet oxygen upon exposure to light, which can selectively target and destroy cancer cells.
Epidemiological studies have long suggested a correlation between mango consumption and reduced risk of certain chronic diseases. This observation has fueled research into the bioactive compounds present in mangoes, with Mangiferin emerging as one of the most studied phytochemicals. Clinical trials have begun to explore the therapeutic potential of Mangiferin in human populations, with preliminary results indicating positive effects on glucose metabolism and lipid profiles. These findings are particularly encouraging for individuals with metabolic syndrome and type 2 diabetes.
The role of Mangiferin in modulating immune function has also been extensively investigated. By enhancing immune cell activity and promoting apoptosis of abnormal cells, Mangiferin may play a crucial role in preventing or treating immunodeficiency disorders. Furthermore, its ability to regulate immune responses without excessive activation suggests that it could be used to develop immunomodulatory therapies for autoimmune diseases.
The pharmacokinetics of Mangiferin have been studied to understand how it is absorbed, distributed, metabolized, and excreted by the body. Research indicates that Mangiferin is well-absorbed after oral administration and exhibits a relatively long half-life, allowing for sustained therapeutic effects. Metabolism primarily occurs in the liver through glucuronidation and sulfation pathways, with excretion primarily via bile and urine. These findings are crucial for optimizing dosing regimens and predicting potential drug-drug interactions.
The safety profile of Mangiferin has been assessed through both preclinical toxicity studies and clinical trials involving human participants. So far, no significant adverse effects have been reported at therapeutic doses, making it a promising candidate for further development into a safe pharmaceutical agent. However, further research is needed to fully understand any potential long-term side effects or interactions with other medications.
In conclusion, Mangiferin (CAS No. 4773-96-0) is a multifaceted bioactive compound with significant therapeutic potential across various medical conditions. Its potent antioxidant, anti-inflammatory, antimicrobial, and immunomodulatory properties make it an attractive candidate for drug development. The latest research findings continue to uncover new mechanisms through which Mangiferin exerts its beneficial effects on human health. As our understanding of this compound grows, so does its promise as a natural remedy for some of today's most pressing health challenges.